molecular formula C18H16ClNO4 B12215173 7-chloro-N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

7-chloro-N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B12215173
M. Wt: 345.8 g/mol
InChI Key: IJOFLOXRFJEDFH-UHFFFAOYSA-N
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Description

7-chloro-N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chloro group, a methoxybenzyl group, and an isochromene carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Isochromene Core: The isochromene core can be synthesized through a cyclization reaction of a suitable precursor.

    Introduction of Chloro Group: The chloro group is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of Methoxybenzyl Group: The methoxybenzyl group is attached through a nucleophilic substitution reaction.

    Formation of Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amines and coupling reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-chloro-N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-N-(2-methoxybenzyl)-4-quinazolinamine: Shares a similar methoxybenzyl group but differs in the core structure.

    7-chloro-N-(2-methoxybenzyl)-1-oxo-3,4-dihydroquinoline-3-carboxamide: Similar functional groups but different core structure.

Uniqueness

7-chloro-N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is unique due to its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H16ClNO4

Molecular Weight

345.8 g/mol

IUPAC Name

7-chloro-N-[(2-methoxyphenyl)methyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide

InChI

InChI=1S/C18H16ClNO4/c1-23-15-5-3-2-4-12(15)10-20-17(21)16-8-11-6-7-13(19)9-14(11)18(22)24-16/h2-7,9,16H,8,10H2,1H3,(H,20,21)

InChI Key

IJOFLOXRFJEDFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2

Origin of Product

United States

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